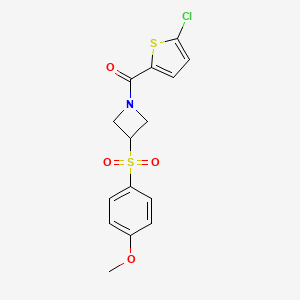
(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), has been synthesized by slow evaporation technique . The structure of the sample was determined by CHN analysis, FTIR, and H1 NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as CHN analysis, FTIR, and H1 NMR . These techniques provide information about the chemical composition, functional groups, and atomic connectivity in the molecule.Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of substituted azetidinones derived from apremilast and their recognition through various spectroscopic methods indicates the interest in azetidinones for their biological and pharmacological potencies. Similar compounds show significance in medicinal chemistry due to their core structural skeletons found in several naturally occurring alkaloids (Jagannadham et al., 2019).
Electrochemical Oxidation and Chemical Synthesis
- Research on the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones showcases the importance of such methods in synthesizing key building blocks for various pharmacological effects. These processes are crucial for producing enantiomerically pure compounds, indicating a route that could be relevant for derivatives of the specified compound (Danielmeier et al., 1996).
Docking Studies and Crystal Structure
- The crystal structure analysis of tetrazole derivatives emphasizes the importance of structural elucidation in understanding the interaction of molecules with biological targets. Such studies provide insights into the design of new molecules with potential therapeutic applications (Al-Hourani et al., 2015).
Synthesis, Structure, and Biological Activities
- The synthesis and biological evaluation of novel compounds, such as bromophenol derivatives as carbonic anhydrase inhibitors, reflect the ongoing search for new therapeutic agents. This highlights the potential for derivatives of the mentioned compound to be investigated for similar biological activities (Akbaba et al., 2013).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c1-21-10-2-4-11(5-3-10)23(19,20)12-8-17(9-12)15(18)13-6-7-14(16)22-13/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJPFOCVRGSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
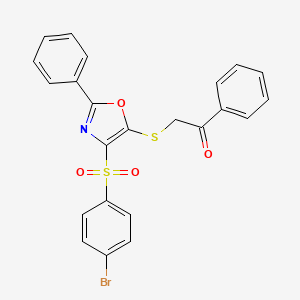
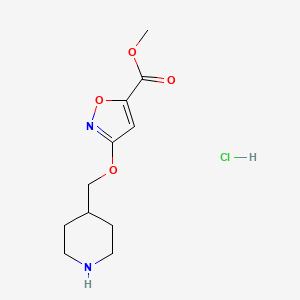
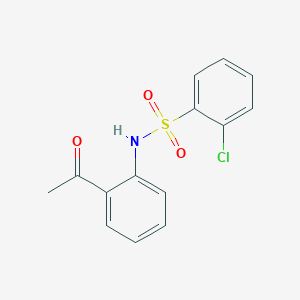
![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)
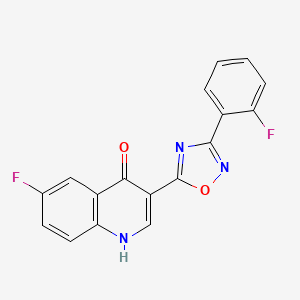
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)
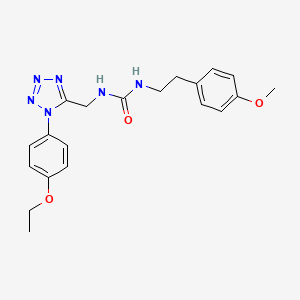


![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
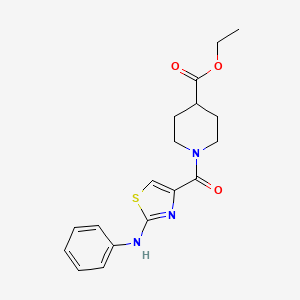
![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
